

crystal structure and molecular geometry of bis(p-tolyl)phosphine oxide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Bis(p-tolyl)phosphine oxide*

Cat. No.: *B1590629*

[Get Quote](#)

An In-depth Technical Guide to the Crystal Structure and Molecular Geometry of **Bis(p-tolyl)phosphine Oxide**

Authored by: Gemini, Senior Application Scientist

This guide provides a detailed exploration of the structural and geometric properties of **bis(p-tolyl)phosphine oxide**, a significant organophosphorus(V) compound. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes crystallographic principles, spectroscopic data, and proven experimental methodologies to offer a comprehensive understanding of this molecule's architecture and its implications in chemical synthesis and materials science.

Introduction: The Significance of Bis(p-tolyl)phosphine Oxide

Bis(p-tolyl)phosphine oxide, with the chemical formula $C_{14}H_{15}OP$, is a tertiary phosphine oxide that has garnered considerable attention in the scientific community.^[1] As part of the broader class of organophosphorus(V) compounds, it serves as a crucial intermediate in organic synthesis, a versatile ligand in transition-metal catalysis, and a building block for advanced materials.^[1] The central phosphorus atom in its +5 oxidation state and the prominent phosphoryl group ($P=O$) are defining features that dictate its chemical reactivity, coordination chemistry, and physical properties.^[2] Understanding the precise three-dimensional arrangement of its atoms—both as an individual molecule and within a crystalline lattice—is

fundamental to harnessing its full potential in various applications, from facilitating complex carbon-carbon bond formations to developing novel organocatalysts.[\[1\]](#)

Molecular Geometry and Conformational Analysis

The molecular geometry of **bis(p-tolyl)phosphine oxide** is centered around a tetrahedral phosphorus atom. This core is covalently bonded to one oxygen atom and the carbon atoms of two p-tolyl groups. The geometry is a distorted tetrahedron due to the differing nature of the P=O double bond and the P-C single bonds.

The two p-tolyl groups are not static; they can rotate around the P-C bonds. This rotation gives rise to different spatial arrangements, or conformations. The most stable conformation is one that minimizes steric hindrance between the bulky tolyl groups while optimizing electronic interactions.[\[2\]](#) Computational studies on related aryl phosphine oxides suggest that the molecule likely adopts a "paddle" or propeller-like conformation, where the aromatic rings are angled away from each other to reduce steric clash.[\[2\]](#)

Solid-State Crystal Structure

While a publicly available, fully refined crystal structure for **bis(p-tolyl)phosphine oxide** specifically was not identified in the literature survey for this guide, extensive data exists for structurally analogous compounds, such as bis(2,4,6-trimethylphenyl)phosphine oxide.[\[3\]](#) This data provides authoritative insight into the expected bond lengths, angles, and packing motifs.

In the solid state, the molecules arrange themselves into a highly ordered crystalline lattice. This packing is governed by a combination of steric effects and non-covalent intermolecular interactions. Key interactions stabilizing the crystal structure typically include:

- C-H \cdots O Hydrogen Bonds: The phosphoryl oxygen is a potent hydrogen bond acceptor. Weak hydrogen bonds can form between this oxygen and the hydrogen atoms of the tolyl rings on adjacent molecules.
- π - π Stacking: The aromatic tolyl rings can engage in π - π stacking interactions, further stabilizing the crystal lattice.

The interplay of these forces determines the final crystal packing, influencing macroscopic properties like melting point, solubility, and stability.

Table 1: Physicochemical Properties

Property	Value	Source(s)
Chemical Formula	C ₁₄ H ₁₅ OP	[1][4]
Molecular Weight	230.24 g/mol	[1][4]
Appearance	White to off-white powder or crystals	[2]
Melting Point	96 °C	[1][4]
Solubility	Slightly soluble in water	[4][5][6]

Table 2: Representative Crystallographic Data (Based on Analog Bis(2,4,6-trimethylphenyl)phosphine oxide)

Note: This data is from a closely related structural analog and serves as a highly probable reference for **bis(p-tolyl)phosphine oxide**.

Parameter	Typical Value	Description
P=O Bond Length	~1.49 Å	The length of the double bond between phosphorus and oxygen.
P-C Bond Length	~1.82 Å	The length of the single bond between phosphorus and the tolyl ring carbon.
O=P-C Bond Angle	~114-117°	The angle formed by the oxygen, phosphorus, and a carbon atom of a tolyl group.
C-P-C Bond Angle	~108°	The angle formed by the two tolyl ring carbons and the central phosphorus atom.

(Data derived from the analysis of bis(2,4,6-trimethylphenyl)phosphine oxide[3])

Molecular Structure Diagram

Caption: Molecular structure of **bis(p-tolyl)phosphine oxide**.

Experimental Methodologies

Synthesis Protocols

Two primary, reliable methods for the synthesis of **bis(p-tolyl)phosphine oxide** are the Grignard reaction and the oxidation of the corresponding phosphine.

Protocol 1: Synthesis via Grignard Reaction[2][7]

This method builds the molecule by forming P-C bonds with an organometallic reagent.

- Preparation of Grignard Reagent: In a flame-dried, three-neck flask under an inert argon atmosphere, react magnesium turnings with p-bromotoluene in anhydrous tetrahydrofuran (THF) to form p-tolylmagnesium bromide.
- Reaction with Phosphorus Source: Cool the Grignard solution to 0 °C in an ice bath.
- Addition: Add a solution of diethylphosphite (1 equivalent) in anhydrous THF dropwise to the stirred Grignard solution over 30 minutes.[7]
- Stirring: Allow the reaction mixture to warm to room temperature and stir overnight.
- Workup: Cool the mixture to 0 °C and quench the reaction by slowly adding 0.1 N HCl.[7]
- Extraction: Extract the aqueous mixture with dichloromethane (3 x 100 mL).
- Purification: Combine the organic layers, wash with saturated NaCl solution, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (using ethyl acetate as eluent) to yield pure **bis(p-tolyl)phosphine oxide**.[7]

Protocol 2: Synthesis via Oxidation of Bis(p-tolyl)phosphine[2]

This method is effective if the parent phosphine is readily available.


- Dissolution: Dissolve bis(p-tolyl)phosphine in a suitable organic solvent such as dichloromethane or acetone in a round-bottom flask.
- Oxidation: Cool the solution in an ice bath. Add hydrogen peroxide (H_2O_2 , 30% aqueous solution) dropwise with vigorous stirring. Water is the only byproduct of this clean oxidation. [\[2\]](#)
- Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or ^{31}P NMR spectroscopy until all the starting phosphine has been consumed.
- Isolation: Once the reaction is complete, remove the solvent under reduced pressure. The resulting solid is typically of high purity.
- Recrystallization (if necessary): If further purification is needed, recrystallize the solid product from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain crystalline **bis(p-tolyl)phosphine oxide**.

Single Crystal Growth for X-ray Crystallography

Obtaining high-quality single crystals is paramount for structural elucidation via X-ray diffraction.

- Purification: Ensure the synthesized **bis(p-tolyl)phosphine oxide** is of high purity (>98%), as impurities can inhibit crystal growth.
- Solvent Selection: Dissolve the purified compound in a minimal amount of a suitable solvent, such as methyl tert-butyl ether (MTBE) or ethyl acetate, with gentle heating. [\[8\]](#)
- Inducing Crystallization: Add a less polar "anti-solvent," like hexanes, dropwise until the solution becomes slightly turbid. [\[8\]](#)
- Slow Evaporation/Cooling: Loosely cap the vial and allow the solvent to evaporate slowly over several days at room temperature. Alternatively, the saturated solution can be stored at a low temperature (e.g., 4 °C) to induce slow crystallization.
- Crystal Harvesting: Once well-formed, prismatic crystals appear, carefully harvest them from the mother liquor and dry them for analysis.

Synthesis and Characterization Workflow

[Click to download full resolution via product page](#)

Caption: Experimental workflow for synthesis and structural analysis.

Spectroscopic Characterization

Spectroscopy provides invaluable data for confirming the identity and elucidating the structural features of **bis(p-tolyl)phosphine oxide** in solution and the solid state.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum is characteristic. It typically shows multiplets for the aromatic protons in the δ 7.1–7.8 ppm range and a distinct singlet for the two equivalent methyl (CH_3) groups around δ 2.4 ppm.[2]
 - ^{13}C NMR: The carbon spectrum will display a signal for the methyl carbon at approximately δ 21.4 ppm, along with several signals for the aromatic carbons.[2]
 - ^{31}P NMR: As a definitive technique for phosphorus compounds, the ^{31}P NMR spectrum of phosphine oxides shows a characteristic chemical shift. Changes in this shift can be used to study its coordination to metal centers or its involvement in intermolecular interactions. [9]
- Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum is the strong absorption band corresponding to the $\text{P}=\text{O}$ stretching vibration. This band is typically observed in the region of $1150\text{--}1200\text{ cm}^{-1}$. The position of this band is sensitive to the electronic environment and can shift upon hydrogen bonding or coordination.

Conclusion

The molecular and crystal structures of **bis(p-tolyl)phosphine oxide** are defined by a tetrahedral phosphorus center, conformationally flexible p-tolyl groups, and a dominant phosphoryl moiety that dictates its intermolecular interactions. Through a combination of robust synthetic protocols, careful crystallization techniques, and comprehensive spectroscopic analysis, a detailed understanding of this molecule's architecture can be achieved. This structural knowledge is the foundation upon which its applications in catalysis, organic synthesis, and materials science are built, enabling researchers to rationally design processes and materials with enhanced efficiency and novel properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cas 2409-61-2, BIS(P-TOLYL)PHOSPHINE OXIDE | lookchem [lookchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. bocsci.com [bocsci.com]
- 5. fishersci.ca [fishersci.ca]
- 6. Bis(p-tolyl)phosphine oxide, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. BIS(P-TOLYL)PHOSPHINE OXIDE | 2409-61-2 [chemicalbook.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [crystal structure and molecular geometry of bis(p-tolyl)phosphine oxide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1590629#crystal-structure-and-molecular-geometry-of-bis-p-tolyl-phosphine-oxide>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com